molecular formula C16H21N3O5 B2410516 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea CAS No. 894036-90-9

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea

Cat. No.: B2410516
CAS No.: 894036-90-9
M. Wt: 335.36
InChI Key: WFQDXKHSICYBNK-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea is a useful research compound. Its molecular formula is C16H21N3O5 and its molecular weight is 335.36. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c20-5-1-4-17-16(22)18-11-8-15(21)19(10-11)12-2-3-13-14(9-12)24-7-6-23-13/h2-3,9,11,20H,1,4-8,10H2,(H2,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQDXKHSICYBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-hydroxypropyl)urea is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzodioxin moiety, which is known for its presence in various biologically active compounds. The molecular formula is C15H20N2O4C_{15}H_{20}N_{2}O_{4}, with a molecular weight of approximately 288.34 g/mol. The presence of both urea and pyrrolidine functionalities suggests potential interactions with biological targets such as enzymes and receptors.

Pharmacological Properties

Research indicates that compounds containing the 2,3-dihydro-1,4-benzodioxin scaffold often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzodioxins can possess significant antibacterial and antifungal properties. For instance, compounds similar to the one discussed have been evaluated for their efficacy against various pathogens, demonstrating moderate to significant inhibition .
  • Anti-inflammatory Effects : The benzodioxin structure is associated with anti-inflammatory actions. Compounds in this category have been found to inhibit pathways involved in inflammatory responses, making them candidates for treating conditions like arthritis and asthma .
  • Cholinesterase Inhibition : Some derivatives have shown inhibitory activity against cholinesterase enzymes, which are crucial in neurotransmission. For example, related compounds demonstrated IC50 values indicating effective inhibition of butyrylcholinesterase (BChE), which could be beneficial in treating neurodegenerative diseases .

The mechanism by which This compound exerts its biological effects may involve:

  • Enzyme Inhibition : The urea moiety may interact with active sites of enzymes such as BChE and acetylcholinesterase (AChE), leading to increased levels of neurotransmitters like acetylcholine.
  • Receptor Modulation : The compound might act as a modulator at various receptor sites due to its structural complexity, potentially influencing pathways related to pain and inflammation.

Case Studies

Several studies have explored the biological activity of benzodioxin derivatives:

  • A study on a related compound indicated significant antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting the potential for developing new antimicrobial agents from this class .
  • Another research highlighted the anti-inflammatory properties of benzodioxin derivatives in animal models of arthritis, where treated groups showed reduced swelling and pain compared to controls .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Enzyme/ReceptorIC50 Value (µM)Reference
Compound AAntimicrobialN/A30
Compound BCholinesterase InhibitorBChE46.42
Compound CAnti-inflammatoryN/AN/A

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : The compound has been investigated for its potential therapeutic properties, particularly in the context of anti-inflammatory and anticancer activities. Studies suggest that similar compounds exhibit inhibitory effects on enzymes involved in metabolic pathways, such as α-glucosidase, which could be relevant for diabetes management.
  • Mechanisms of Action : Research indicates that the compound may induce apoptosis in cancer cells and possess antioxidant properties due to the presence of the benzodioxin moiety. These mechanisms are critical for developing new cancer therapies.
  • Enzyme Inhibition : The ability of this compound to inhibit specific enzymes suggests its utility in drug design aimed at metabolic disorders. For example, enzyme inhibition can modulate pathways involved in glucose metabolism .
  • Antioxidant Activity : The antioxidant potential of the compound can protect cells from oxidative stress, making it a candidate for further exploration in neurodegenerative diseases where oxidative damage is a concern .

Industrial Applications

  • Material Science : The unique chemical structure allows for potential applications in the development of new materials, such as polymers or coatings that require specific chemical properties.
  • Catalysis : The compound may serve as a catalyst in various chemical reactions due to its functional groups that can facilitate reactions under mild conditions.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds with variations in their structural features:

StudyFocusFindings
Anticancer ActivityDemonstrated that derivatives with benzodioxin structures showed significant cytotoxicity against various cancer cell lines.
Enzyme InhibitionIdentified that compounds with similar urea linkages effectively inhibited α-glucosidase activity, suggesting potential for diabetes treatment.
Antioxidant PropertiesFound that certain derivatives exhibited strong antioxidant activity, indicating their potential use in formulations aimed at reducing oxidative stress.

Q & A

Q. What are the recommended analytical techniques to confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy to verify stereochemistry and functional groups.
  • High-performance liquid chromatography–mass spectrometry (HPLC-MS) with a buffered mobile phase (e.g., ammonium acetate at pH 6.5) can assess purity and detect degradation products .
  • X-ray crystallography is ideal for resolving ambiguous stereochemical outcomes, particularly for the pyrrolidinone and benzodioxane moieties.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles tested under NIOSH (US) or EN 166 (EU) standards to avoid skin/eye contact .
  • Engineering controls: Use fume hoods for weighing and synthesis steps to minimize inhalation risks.
  • Waste disposal: Avoid drain disposal; follow institutional guidelines for organic urea derivatives to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using design-of-experiments (DOE) methodologies?

Methodological Answer:

  • Key variables to test: Reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., palladium for cross-coupling steps).
  • Response surface methodology (RSM) can model interactions between variables, while process simulation tools (e.g., AspenTech) predict scalability challenges .
  • Data contradiction resolution: Replicate outlier results under controlled conditions and validate via HPLC-MS to distinguish between experimental error and mechanistic anomalies .

Q. How can discrepancies in reported solubility profiles of this compound be resolved?

Methodological Answer:

  • Controlled solubility assays: Use standardized buffers (e.g., PBS at pH 7.4) and temperature-controlled shaking incubators to ensure reproducibility.
  • Advanced characterization: Employ dynamic light scattering (DLS) to detect aggregation phenomena that may skew solubility measurements.
  • Theoretical alignment: Compare experimental data with computational predictions (e.g., COSMO-RS solvation models) to identify outliers requiring re-evaluation .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays: Target enzymes relevant to the benzodioxin moiety (e.g., cytochrome P450 isoforms) using fluorogenic substrates.
  • Cell-based models: Use immortalized hepatic (HepG2) or neuronal (SH-SY5Y) cell lines to assess cytotoxicity and metabolic stability.
  • Dose-response validation: Apply Hill equation modeling to quantify efficacy (EC50) and validate results across ≥3 biological replicates .

Contradiction Management & Theoretical Frameworks

Q. How should researchers address conflicting data on the compound’s metabolic stability in published studies?

Methodological Answer:

  • Comparative analysis: Replicate experiments using identical liver microsome sources (e.g., human vs. rat) and incubation conditions (NADPH concentration, incubation time).
  • Mechanistic studies: Use LC-HRMS to identify phase I/II metabolites and correlate degradation pathways with structural motifs (e.g., hydroxylation of the pyrrolidinone ring).
  • Framework alignment: Link findings to pharmacokinetic theories (e.g., Lipinski’s Rule of Five) to contextualize bioavailability limitations .

Q. What strategies can mitigate batch-to-batch variability during large-scale synthesis?

Methodological Answer:

  • Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Quality-by-design (QbD): Define critical quality attributes (CQAs) for intermediates (e.g., enantiomeric purity of the pyrrolidinone core) and control via DOE .
  • Statistical rigor: Apply multivariate analysis (e.g., PCA) to isolate variables contributing to variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.